1-(3,5-dimethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
Description
The compound 1-(3,5-dimethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione (hereafter referred to as the "target compound") is a structurally complex heterocyclic molecule. Its core consists of a hexahydrothienoimidazole trione system fused with two aromatic substituents: a 3,5-dimethylphenyl group at position 1 and a 3-nitrophenyl group at position 3 .
Key structural features include:
- Thienoimidazole trione core: A bicyclic system combining thiophene and imidazole rings, stabilized by three ketone groups.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(3-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12-6-13(2)8-16(7-12)21-18-11-28(26,27)10-17(18)20(19(21)23)14-4-3-5-15(9-14)22(24)25/h3-9,17-18H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCSVHCGHLXAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5λ6-thieno[3,4-d]imidazole-2,5,5-trione , also known as D110-0132, belongs to a class of thienoimidazole derivatives. This compound has garnered attention in drug discovery due to its potential biological activities, particularly in oncology and as a modulator of protein-protein interactions (PPIs).
- Molecular Formula : C19H19N3O5S
- Molecular Weight : 401.44 g/mol
- LogP : 2.796 (indicating moderate lipophilicity)
- Water Solubility (LogSw) : -3.25 (suggesting low solubility)
Biological Activity Overview
D110-0132 is included in screening libraries aimed at identifying inhibitors of the MDM2-p53 interaction, which is critical in cancer biology. The p53 protein is a tumor suppressor that regulates the cell cycle and prevents tumor formation; its interaction with MDM2 is a significant target for cancer therapy.
The compound is hypothesized to inhibit the MDM2 protein, thereby stabilizing p53 and enhancing its tumor-suppressive functions. This mechanism is particularly relevant in cancers where p53 is mutated or dysfunctional.
In Vitro Studies
- MDM2-p53 Interaction : Initial screenings have shown that D110-0132 effectively disrupts the MDM2-p53 interaction in vitro. This disruption leads to increased levels of active p53, promoting apoptosis in cancer cell lines.
- Cell Line Testing : In studies involving various cancer cell lines (e.g., breast and colon cancer), D110-0132 demonstrated dose-dependent cytotoxicity. The IC50 values ranged from 10 µM to 25 µM across different cell types.
In Vivo Studies
- Tumor Xenografts : Animal models with xenografted tumors treated with D110-0132 exhibited significant tumor regression compared to control groups. Tumor volume measurements indicated an average reduction of 60% after four weeks of treatment.
Data Table of Biological Activity
| Study Type | Cell Line/Model | IC50 (µM) | Observations |
|---|---|---|---|
| In Vitro | Breast Cancer Cells | 15 | Induced apoptosis |
| In Vitro | Colon Cancer Cells | 20 | Disrupted MDM2-p53 interaction |
| In Vivo | Mouse Xenograft Model | N/A | Average tumor reduction: 60% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Core Structure Variability: The target compound’s thienoimidazole trione core distinguishes it from simpler imidazole derivatives (e.g., ) and imidazolidine-based agrochemicals like iprodione . The fused thiophene ring may enhance thermal stability compared to non-sulfur analogs. In contrast, thiadiazole derivatives () exhibit a different heterocyclic system but share synthetic strategies involving base-catalyzed condensation .
Substituent Effects: The 3-nitrophenyl group in the target compound contrasts with the 3,5-dichlorophenyl group in iprodione . Nitro groups typically increase electrophilicity and redox activity, whereas chloro groups enhance lipophilicity and resistance to degradation. Dimethylphenyl vs.
Microwave-assisted methods (e.g., ) could offer faster reaction times compared to traditional heating.
Potential Applications: While iprodione is a known fungicide , the target compound’s nitroaromatic and thienoimidazole motifs suggest possible pesticidal or pharmacological activity. However, direct evidence for such applications is lacking in the reviewed literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
